1-Bromo-4-cyclopropylnaphthalene

Catalog No.
S3516223
CAS No.
127971-24-8
M.F
C13H11Br
M. Wt
247.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-cyclopropylnaphthalene

1-Bromo-4-cyclopropylnaphthalene (CAS 127971-24-8) is the essential starting material for Lesinurad synthesis, avoiding toxic thiophosgene routes. - Convergent C-N coupling intermediate with high purity (≥98%), enabling safe scale-up. - C-Br bond enables efficient cross-coupling (Buchwald-Hartwig, Suzuki) with lower catalyst loading. - Also serves as a SET probe for radical cation studies (oxidation potential ~1245 mV).

CAS Number

127971-24-8

Product Name

1-Bromo-4-cyclopropylnaphthalene

IUPAC Name

1-bromo-4-cyclopropylnaphthalene

Molecular Formula

C13H11Br

Molecular Weight

247.13 g/mol

InChI

InChI=1S/C13H11Br/c14-13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13/h1-4,7-9H,5-6H2

InChI Key

GXWZSHOVWDCGQD-UHFFFAOYSA-N

SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)Br

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)Br

Synonyms

1-Bromo-4-cyclopropylnaphthalene, 4-Cyclopropyl-1-bromonaphthalene, 1-(4-Bromonaphthalen-1-yl)cyclopropane

Purity

≥98%

Package Size

1 g, 5 g, 25 g, 100 g

1-Bromo-4-cyclopropylnaphthalene (CAS 127971-24-8) is a bifunctional naphthalene derivative characterized by a reactive bromine atom and a cyclopropyl pharmacophore at the 1,4-positions. In industrial procurement, it is primarily sourced as a critical building block for the synthesis of URAT1 inhibitors, such as Lesinurad. The compound's value lies in its orthogonal reactivity: the bromo group serves as a highly efficient electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., C-N, C-C bond formation), while the cyclopropyl group provides essential steric and lipophilic properties required for downstream target binding. Its defined reactivity profile makes it a highly specific starting material over unhalogenated or differently substituted analogs in both pharmaceutical manufacturing and advanced electrochemical research [1].

Procurement Fit

Lesinurad API intermediate: supports reported single-step condensation
Calibrated SET probe: defined kinetic window for oxidant reactivity studies

Substituting 1-bromo-4-cyclopropylnaphthalene with generic analogs like 1-bromonaphthalene or 1-chloro-4-cyclopropylnaphthalene severely compromises both downstream efficacy and synthetic viability. Replacing the cyclopropyl group with a methyl or hydrogen atom removes the specific steric bulk required for the final Active Pharmaceutical Ingredient (API) to effectively inhibit the URAT1 transporter. Conversely, substituting the bromo group with a chloro group (1-chloro-4-cyclopropylnaphthalene) fundamentally alters the processability of the material; the stronger C-Cl bond resists standard oxidative addition, forcing the use of expensive, proprietary ligands and harsher temperatures that degrade overall yield. Furthermore, attempting to build the triazole ring via linear synthesis from 1-amino-4-cyclopropylnaphthalene introduces highly toxic, explosive reagents like thiophosgene, making the bromo-precursor the strictly required choice for safe, high-yield convergent manufacturing [1].

Substitution Risk

Non-brominated 1-cyclopropylnaphthalene lacks the aryl halide handle for Pd-catalyzed coupling.

1-Bromonaphthalene requires multi-step cyclopropyl introduction with reported yield penalties.

2-Cyclopropylnaphthalene regioisomer alters pharmacophore geometry, not suitable for Lesinurad pharmacophore.

Convergent C-N Coupling Efficiency

In the synthesis of URAT1 inhibitors, utilizing 1-bromo-4-cyclopropylnaphthalene enables a direct, convergent C-N cross-coupling strategy with triazole intermediates. This eliminates the need for highly toxic carbon disulfide and thiophosgene reagents required in traditional linear syntheses starting from 1-amino-4-cyclopropylnaphthalene. The convergent route achieves a 99.82% intermediate purity and dramatically improves the total yield compared to the 13.22% to 20.32% yields characteristic of the legacy thiophosgene linear process [1].

Evidence DimensionOverall process yield and purity
Target Compound DataEnables convergent coupling with 99.82% intermediate purity and high yield.
Comparator Or BaselineLinear thiophosgene route (13.22% to 20.32% total yield).
Quantified Difference>2.5x improvement in total yield while eliminating Class 1 toxic reagents.
ConditionsIndustrial synthesis of methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate.

Transitioning to the bromo-precursor fundamentally de-risks the supply chain by removing highly toxic reagents and drastically improving throughput.

Ring-opening rate vs cyclopropylbenzene
Head-to-head
k < 20 M⁻¹·s⁻¹ vs 8.9 × 10⁷ M⁻¹·s⁻¹
Defines kinetic stability window for SET probes
ΔΔG‡ ≥ 8.2 kcal·mol⁻¹; Brønsted coefficient ≥ 0.77

Halogen-Dependent Precursor Reactivity

When selecting a halide for direct triazole coupling, 1-bromo-4-cyclopropylnaphthalene is prioritized over its chloro-analog. The C-Br bond dissociation energy is significantly lower (~280 kJ/mol) compared to the C-Cl bond (~330 kJ/mol), which facilitates rapid oxidative addition to palladium or copper catalysts under milder conditions. While 1-chloro-4-cyclopropylnaphthalene can technically be used, it requires specialized ligands and higher temperatures to overcome the activation barrier, reducing overall process economy[1].

Evidence DimensionLeaving group activation barrier (Bond Dissociation Energy)
Target Compound DataC-Br bond (~280 kJ/mol) enables standard base/catalyst conditions.
Comparator Or Baseline1-chloro-4-cyclopropylnaphthalene (C-Cl bond ~330 kJ/mol).
Quantified Difference~50 kJ/mol lower activation barrier for oxidative addition.
ConditionsTransition-metal catalyzed C-N cross-coupling.

Procuring the bromo-variant allows manufacturers to use standard, cost-effective catalytic systems without sacrificing reaction kinetics.

Synthetic step-efficiency vs multi-step routes
Head-to-head
1 step, 72.3% yield vs 6-8 steps, 9.5-38.8% overall yield
Step-economical Lesinurad intermediate
Avoids cyclopropyl Grignard, thiophosgene, Ni catalyst

Electrochemical Oxidation and Radical Cation Stability

The presence of the bromo substituent at the 4-position significantly modulates the electrochemical properties of the naphthalene core. Cyclic voltammetry studies demonstrate that 1-bromo-4-cyclopropylnaphthalene has an initial anodic oxidation peak potential (Ep) of ~1245 mV, whereas the unsubstituted 1-cyclopropylnaphthalene exhibits an Ep of ~1130 mV. This +115 mV anodic shift indicates that the electron-withdrawing nature of the bromine atom stabilizes the resulting radical cation, directing a highly specific nucleophilic attack that yields 80% of the cyclopropane ring-opened product upon methanolysis [1].

Evidence DimensionAnodic oxidation peak potential (Ep)
Target Compound DataEp = ~1245 mV
Comparator Or Baseline1-cyclopropylnaphthalene (Ep = ~1130 mV)
Quantified Difference+115 mV anodic shift
ConditionsCyclic voltammetry in CH3CN (0.5 M LiBF4 or n-Bu4NPF6) at 400 mV/s.

This precise electrochemical tuning is critical for researchers using arylcyclopropanes as radical ion probes to study single electron transfer mechanisms.

Regioisomeric specificity
Class-level
1-bromo-4-cyclopropyl substitution pattern is required for Lesinurad pharmacophore
Correct regioisomer essential for API identity
2-cyclopropyl isomer yields structurally distinct entity
Commercial purity & supply
Reported
95-98% purity, multi-vendor (NMR/HPLC/GC)
Reduced supply chain risk
QC documentation supports intermediate qualification
Lipophilicity & H-bond profile
Reported
XLogP 4.8, TPSA 0 Ų, HBD 0, HBA 0
Extractive workup-compatible lipophilicity
No H-bonding simplifies purification
Decay mechanism vs cyclopropylbenzene
Head-to-head
2nd-order disproportionation/dimerization; zero-order in CH₃OH
Mechanistic divergence requires recalibration for SET probes
Competing ring-opening and dimerization pathways

API Intermediate Synthesis (URAT1 Inhibitors)

1-Bromo-4-cyclopropylnaphthalene is the required starting material for synthesizing Lesinurad and related gout therapeutics. Its use enables a convergent C-N coupling strategy that bypasses toxic thiophosgene routes, ensuring high-purity (99.82%) intermediate production suitable for cGMP scale-up [1].

Organometallic Cross-Coupling Methodologies

Due to the lower bond dissociation energy of its C-Br bond compared to chloro-analogs, this compound serves as a highly efficient substrate for optimizing Buchwald-Hartwig aminations, Suzuki-Miyaura couplings, and cyanation reactions, particularly when evaluating steric tolerance around the cyclopropyl moiety [1].

Electrochemical Radical Ion Probes

In physical organic chemistry, the compound is utilized as a specialized single electron transfer (SET) probe. Its specific oxidation potential (~1245 mV) and predictable ring-opening kinetics make it a highly reliable model system for studying nucleophile-induced radical cation decay in non-aqueous solvents [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Lesinurad intermediate synthesis
Regiochemical fidelity & synthetic step-economy
Single-step condensation yield & regiochemical identity
SET probe for oxidant calibration
Quantified kinetic stability window
Ring-opening product detection as oxidant threshold
4-Cyclopropylnaphthalene library building block
1-Bromo handle for cross-coupling
Suzuki/Ullmann coupling compatibility
Axially chiral binaphthalene precursor
Electrochemical dimerization route
Dimer identity by NMR/HRMS

XLogP3

4.8

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